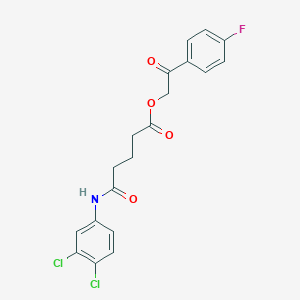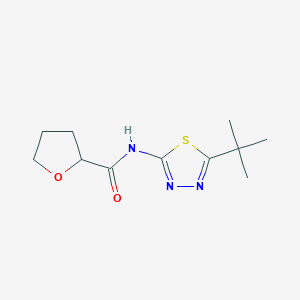
2-(4-Fluorophenyl)-2-oxoethyl 5-(3,4-dichloroanilino)-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-2-oxoethyl 5-(3,4-dichloroanilino)-5-oxopentanoate is a chemical compound that has shown potential in various scientific research applications. It is commonly referred to as FDP or FDP-DC and is synthesized through a series of chemical reactions.
Wirkmechanismus
FDP-DC inhibits DHODH by binding to its active site and preventing the formation of the intermediate product in the enzyme-catalyzed reaction. This leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
FDP-DC has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This is due to the higher expression of DHODH in cancer cells compared to normal cells. FDP-DC has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using FDP-DC in lab experiments is its selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. However, FDP-DC has limited solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of FDP-DC in scientific research. One area of interest is the development of FDP-DC analogs with improved solubility and bioavailability. Another area of interest is the use of FDP-DC in combination with other anticancer agents to enhance its efficacy. Additionally, FDP-DC has shown potential in the treatment of autoimmune diseases, and further research is needed to explore this potential application.
Synthesemethoden
The synthesis of FDP-DC involves the reaction of 4-fluorophenylacetic acid with N,N-dimethylformamide dimethyl acetal, followed by the reaction with 3,4-dichloroaniline and ethyl chloroformate. The resulting product is then treated with sodium hydroxide to obtain FDP-DC.
Wissenschaftliche Forschungsanwendungen
FDP-DC has been used in various scientific research applications, including as a potential anticancer agent. Studies have shown that FDP-DC can induce apoptosis in cancer cells by inhibiting the activity of the enzyme called dihydroorotate dehydrogenase (DHODH). DHODH is an important enzyme in the de novo pyrimidine synthesis pathway, which is essential for cancer cell proliferation.
Eigenschaften
Produktname |
2-(4-Fluorophenyl)-2-oxoethyl 5-(3,4-dichloroanilino)-5-oxopentanoate |
|---|---|
Molekularformel |
C19H16Cl2FNO4 |
Molekulargewicht |
412.2 g/mol |
IUPAC-Name |
[2-(4-fluorophenyl)-2-oxoethyl] 5-(3,4-dichloroanilino)-5-oxopentanoate |
InChI |
InChI=1S/C19H16Cl2FNO4/c20-15-9-8-14(10-16(15)21)23-18(25)2-1-3-19(26)27-11-17(24)12-4-6-13(22)7-5-12/h4-10H,1-3,11H2,(H,23,25) |
InChI-Schlüssel |
AREVKHRYGLXCCH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)COC(=O)CCCC(=O)NC2=CC(=C(C=C2)Cl)Cl)F |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)COC(=O)CCCC(=O)NC2=CC(=C(C=C2)Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[(2-phenoxybutanoyl)amino]benzoate](/img/structure/B215576.png)
![Ethyl 2-[(ethoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B215577.png)
![Methyl 4-[(ethoxyacetyl)amino]benzoate](/img/structure/B215581.png)

![Ethyl 3-[(2-phenoxybutanoyl)amino]benzoate](/img/structure/B215584.png)
![N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B215585.png)
![N-[4-(diethylsulfamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B215586.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B215587.png)
![Propyl 4-[(2-phenoxybutanoyl)amino]benzoate](/img/structure/B215588.png)
![Ethyl oxo{[4-(piperidin-1-ylsulfonyl)phenyl]amino}acetate](/img/structure/B215589.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B215593.png)
![N-{4-[(phenethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B215594.png)
![Dimethyl5-[(2-phenoxybutanoyl)amino]isophthalate](/img/structure/B215595.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B215599.png)